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Diphenylmethanesulfonamide

Cat. No.: B13604680
M. Wt: 247.31 g/mol
InChI Key: DPYKEYXMUFFQAI-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Chemistry in Academic Contexts

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂N-), is a cornerstone of modern organic and medicinal chemistry. rsc.orgnist.gov Sulfonamides are typically crystalline solids, a property that has historically been exploited for the derivatization and identification of amines. rsc.org The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org

Beyond their fundamental role in organic synthesis, sulfonamides are renowned for their diverse biological activities. The discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, in the 1930s ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents. nsf.gov This activity stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nist.gov The therapeutic landscape of sulfonamides has since expanded dramatically, with derivatives exhibiting activities as diuretics, anticonvulsants, and anti-inflammatory agents. In the realm of chemical research, sulfonamides are also explored as organocatalysts and as intermediates in the synthesis of complex molecules. rsc.org

Significance of Diphenylmethanesulfonamide as a Distinct Chemical Entity

The significance of this compound lies in the unique structural attributes conferred by the diphenylmethyl moiety. The presence of two phenyl rings introduces significant steric bulk and electronic effects, which can modulate the chemical and physical properties of the sulfonamide group. A critical distinction must be made between its two primary isomers:

N,N-Diphenylmethanesulfonamide : In this isomer, the nitrogen atom of the methanesulfonamide (B31651) group is directly bonded to two phenyl groups.

N,1-diphenylmethanesulfonamide : Here, one phenyl group is attached to the nitrogen atom, and the other is part of a benzyl (B1604629) group attached to the sulfonyl group.

This structural divergence is expected to lead to differences in reactivity, solubility, and biological activity. For instance, the steric hindrance around the nitrogen atom in N,N-Diphenylmethanesulfonamide could influence its ability to participate in hydrogen bonding and its coordination chemistry.

Scope and Research Trajectories Pertaining to this compound Studies

Research interest in this compound and its derivatives appears to be driven by the quest for novel therapeutic agents. Investigations into N,N-Diphenylmethanesulfonamide have explored its potential as an antimicrobial and anticancer agent. ontosight.ai Furthermore, its structural similarity to other biologically active sulfonamides suggests it could be a scaffold for the development of inhibitors for enzymes like carbonic anhydrase. ontosight.ai

The synthetic routes to these molecules generally follow established sulfonamide chemistry, involving the reaction of an appropriately substituted sulfonyl chloride with an amine. researchgate.net The characterization of these compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry. While specific experimental data for the two main isomers of this compound is not extensively available in the public domain, the spectral characteristics of closely related N-phenyl and N-substituted phenyl methanesulfonamides have been studied in detail, providing a strong basis for predicting their spectral features. researchgate.net

The following sections will present the available data for these compounds, highlighting the current state of knowledge and the clear need for further experimental investigation to fully elucidate their chemical and physical properties.

Interactive Data Tables

Chemical and Physical Properties of this compound Isomers

PropertyN,N-DiphenylmethanesulfonamideN,1-diphenylmethanesulfonamide
Molecular Formula C₁₃H₁₃NO₂S ncats.ioC₁₃H₁₃NO₂S chemicalbook.com
Molecular Weight 247.31 g/mol ncats.io247.31 g/mol chemicalbook.com
CAS Number Not readily available19127-51-6 chemicalbook.com
Melting Point Data not available102 °C (predicted) chemicalbook.com
Boiling Point Data not available406.7±38.0 °C (predicted) chemicalbook.com
pKa Data not available9.35±0.30 (predicted) chemicalbook.com
UNII 46Q29T3KG7 ontosight.aiNot available
NSC Number 116559 ontosight.aiNot available

Note: Much of the data for N,1-diphenylmethanesulfonamide is predicted and has not been experimentally verified.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2S B13604680 Diphenylmethanesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

diphenylmethanesulfonamide

InChI

InChI=1S/C13H13NO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16)

InChI Key

DPYKEYXMUFFQAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for Diphenylmethanesulfonamide and Its Derivatives

Classical Approaches to Sulfonamide Synthesis

The traditional and most fundamental method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgsci-hub.se This reaction, often referred to as the Hinsberg reaction, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid. wikipedia.org A base, such as pyridine, is typically added to the reaction mixture to neutralize the generated HCl. wikipedia.org

This classical approach is widely used due to its simplicity and the ready availability of the starting materials. sci-hub.se For the synthesis of a simple N-arylsulfonamide, an aromatic amine would be reacted with a corresponding sulfonyl chloride. researchgate.net However, this method can be limited by the availability and stability of the required sulfonyl chloride. acs.org Furthermore, traditional methods can sometimes require harsh reaction conditions. nih.gov

An alternative classical route involves the reaction of sulfinate salts with an electrophilic nitrogen source like O-mesitylenesulfonylhydroxylamine (MSH) or hydroxylamine-O-sulfonic acid (HOSA). acs.org However, the potential explosive nature of these reagents presents a significant drawback. acs.org

N-Arylation Strategies for Diphenylmethanesulfonamide Formation

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds, providing powerful alternatives to classical methods for the synthesis of N-arylsulfonamides like this compound. These methods often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance.

Copper-Catalyzed N-Arylation Methods in Aqueous Media

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, has emerged as a cost-effective and efficient method for the synthesis of N-arylsulfonamides. organic-chemistry.orgacsgcipr.org Recent advancements have focused on developing more environmentally friendly protocols, such as conducting these reactions in aqueous media.

A notable development is the copper-catalyzed N-arylation of sulfonamides with arylboronic acids in water under ligand-free and aerobic conditions. organic-chemistry.orgthieme-connect.comcapes.gov.br This method offers high yields, a simple workup procedure, and avoids the use of toxic organic solvents and ligands. researchgate.netorganic-chemistry.orgthieme-connect.com The optimized conditions often involve using a copper salt, such as Cu(OAc)₂·H₂O, and a base like K₂CO₃, with the reaction proceeding under reflux. organic-chemistry.orgthieme-connect.com This approach has been shown to be versatile, accommodating a range of arylboronic acids with both electron-donating and electron-withdrawing groups, as well as secondary sulfonamides. organic-chemistry.org However, its effectiveness can be limited with sterically hindered 2-substituted phenylboronic acids. organic-chemistry.org

CatalystBaseSolventConditionsYield (%)
Cu(OAc)₂·H₂OK₂CO₃WaterRefluxUp to 94 organic-chemistry.org
CuINMG, K₃PO₄DMFN₂, Microwave (195 °C)54-90 thieme-connect.com

Palladium-Catalyzed Cross-Coupling Approaches, including Buchwald-Hartwig type Aminations

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylsulfonamides due to their broad applicability and high efficiency. acsgcipr.orgrsc.org This reaction typically involves the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgrsc.org

The Buchwald-Hartwig amination is particularly valuable for forming C(sp²)–N bonds, which can be challenging to construct via traditional methods. acsgcipr.org The reaction has been successfully applied to the synthesis of a wide variety of N-arylsulfonamides, including those with complex structures. thieme-connect.comthieme-connect.com A key advantage of this method is the ability to use a variety of aryl and heteroaryl halides or sulfonates as coupling partners with primary and secondary sulfonamides. acsgcipr.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. organic-chemistry.orgnih.gov

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a convenient and high-yielding Pd-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides has been reported, which avoids the use of potentially genotoxic reagents. organic-chemistry.orgacs.org This method utilizes t-BuXPhos as the ligand and [Pd(allyl)Cl]₂ as the catalyst, achieving high yields with low catalyst loading. organic-chemistry.org This approach has demonstrated excellent functional group tolerance. organic-chemistry.org

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
[Pd(allyl)Cl]₂t-BuXPhosK₂CO₃2-MeTHF80>90 organic-chemistry.org
Pd(OAc)₂JackiePhosK₂CO₃/K₃PO₄Toluene11078 nih.gov
Pd₂(dba)₃RuPhosvariousvariousvariousfair to excellent researchgate.net

Silylaryl Triflate Mediated N-Arylation

A more recent and innovative approach to N-arylation involves the use of o-silylaryl triflates as aryne precursors. nih.govosti.gov This transition-metal-free method allows for the N-arylation of sulfonamides under very mild conditions. nih.govorganic-chemistry.orgcapes.gov.br The reaction is typically initiated by a fluoride (B91410) source, such as cesium fluoride (CsF), which promotes the formation of a highly reactive aryne intermediate from the o-silylaryl triflate. organic-chemistry.orgnih.gov The sulfonamide then acts as a nucleophile, trapping the aryne to form the N-arylated product. osti.gov

This method is highly efficient, with good to excellent yields of arylated products obtained at room temperature. organic-chemistry.orgamazonaws.com A significant advantage of this approach is its excellent tolerance for a wide variety of functional groups, including those that might be sensitive to transition metal catalysis. nih.govorganic-chemistry.org By adjusting the stoichiometry of the reactants, it is possible to achieve selective mono- or diarylation. organic-chemistry.org For the synthesis of N,N-diphenylmethanesulfonamide, methanesulfonamide was reacted with a silylaryl triflate and CsF to afford the product in 80% yield. amazonaws.com

Aryne PrecursorFluoride SourceSolventConditionsYield (%)
o-silylaryl triflateCsFAcetonitrile (B52724)Room Temperature, 1 day80 amazonaws.com
o-silylaryl triflateCsF, 18-crown-6Tetrahydrofuran25 °C, 24 hHigh mdpi.com

Functionalization and Derivatization Routes of this compound Scaffolds

Once the this compound scaffold has been synthesized, further functionalization can be carried out to introduce additional structural diversity and complexity. These derivatization reactions are crucial for fine-tuning the properties of the molecule for specific applications.

Allylation Reactions for sp3-Functionalized Sulfonamides

The direct functionalization of the sp³-hybridized carbon atom in sulfonamides presents a significant challenge in synthetic chemistry. However, recent developments have provided methods for the allylation of benzylic sulfonamides, leading to the formation of branched sp³-functionalized sulfonamides. hud.ac.uk

One such method involves the palladium-catalyzed allylation of benzyl (B1604629) sulfonamides with allylic acetates. hud.ac.uk This reaction is typically carried out in the presence of a palladium(0) catalyst and a base at room temperature. hud.ac.uk This direct allylation has been shown to be an efficient method for creating analogues of structural motifs found in biologically active molecules. hud.ac.uk Another approach involves a metal-mediated allylation, which has been shown to proceed with good yield. nih.govscispace.com

CatalystBaseReactantSolventYield (%)
Pd(0)NaOtBuAllyl acetateNot specified82 hud.ac.uk
FeCl₃Not specifiedNot specifiedTHF80 nih.govscispace.com

Optimization and General Procedures for this compound Synthesis

The synthesis of N,N-diphenylmethanesulfonamide is a fundamental transformation that has been approached through various methods, with N-arylation being a common strategy. Optimization of these procedures focuses on improving reaction efficiency, yield, and substrate scope under mild conditions.

A general and facile procedure for the synthesis of N,N-diphenylmethanesulfonamide involves the N-arylation of methanesulfonamide. amazonaws.com This method utilizes a silylaryl triflate as the arylating agent in the presence of cesium fluoride (CsF). The reaction proceeds at room temperature, offering a significant advantage over methods that require harsh conditions.

General Procedure for N,N-Diphenylmethanesulfonamide Synthesis:

A common procedure for the synthesis of N,N-diphenylmethanesulfonamide is as follows:

To a solution of methanesulfonamide (0.25 mmol) in acetonitrile (4 mL) is added silylaryl triflate (0.6 mmol) and cesium fluoride (1.2 mmol). amazonaws.com

The reaction mixture is stirred at room temperature for 24 hours. amazonaws.com

The resulting solution is then washed with brine and extracted with diethyl ether. amazonaws.com

The combined organic fractions are dried over sodium sulfate (B86663) and concentrated under reduced pressure. amazonaws.com

The residue is purified by flash chromatography on silica (B1680970) gel to afford N,N-diphenylmethanesulfonamide as a white solid. amazonaws.com

This procedure has been shown to provide the desired product in good yield (e.g., 80%). amazonaws.com

Optimization of Synthesis:

Optimization of the synthesis of this compound and its derivatives often involves screening of catalysts, bases, solvents, and reaction temperatures. For instance, in the palladium-catalyzed allylation of benzyl sulfonamides, including N,N-diphenylmethanesulfonamide, the reaction was found to proceed efficiently at room temperature using a Pd(0) catalyst and a suitable base. hud.ac.uk The mild conditions of this reaction allow for a broad substrate scope and functional group tolerance. hud.ac.uk

The following table outlines a typical reaction for the synthesis of N,N-diphenylmethanesulfonamide:

Reactant 1Reactant 2ReagentSolventYieldReference
MethanesulfonamideSilylaryl triflateCesium fluorideAcetonitrile80% amazonaws.com

The development of such optimized and general procedures is crucial for the efficient and reliable production of this compound, which serves as a key building block for more complex molecules.

Reaction Mechanisms and Chemical Transformations Involving Diphenylmethanesulfonamide

Sigmatropic Rearrangements of Benzylic Ammonium (B1175870) Ylids in Sulfonamide Chemistry

Sigmatropic rearrangements are pericyclic reactions wherein a σ-bond migrates across a conjugated π-electron system. diva-portal.org In the context of sulfonamide chemistry, the acs.orgnih.gov-sigmatropic rearrangement of ammonium ylides is a notable transformation. This reaction typically involves a benzylic quaternary ammonium salt that, upon treatment with a strong base, forms a transient ylide intermediate. numberanalytics.com This ylide then rearranges to form a new carbon-carbon bond. numberanalytics.com

While direct examples involving Diphenylmethanesulfonamide are not prevalent in the literature, the principles can be extended. A derivative of this compound, quaternized at the nitrogen atom with an allylic group, could theoretically undergo a acs.orgnih.gov-sigmatropic rearrangement. The general mechanism involves the deprotonation of the carbon adjacent to the sulfonamide group (the benzylic position of the diphenylmethyl group is less acidic and sterically hindered) to form an ammonium ylide. The classic Sommelet-Hauser rearrangement is a prime example of this reactivity, transforming benzylic quaternary ammonium salts into substituted benzylamines. numberanalytics.com

The acs.orgnih.gov-rearrangement (Stevens rearrangement) is another possibility for ammonium ylides, though it is often a minor pathway compared to the acs.orgnih.gov-rearrangement for allylic systems. chemrxiv.orgnih.gov The competition between these two pathways is a long-standing area of interest, with the acs.orgnih.gov-rearrangement being thermally allowed and often favored. chemrxiv.org For benzylic ammonium ylides specifically, the acs.orgnih.gov-rearrangement is more studied because the competing acs.orgnih.gov-Sommelet-Hauser rearrangement requires a transient dearomatization of the benzene (B151609) ring. chemrxiv.org

Table 1: General Conditions for Sigmatropic Rearrangements of Ammonium Ylides
Rearrangement TypeSubstrate TypeTypical BaseKey IntermediatePrimary Product Type
acs.orgnih.gov-Sigmatropic (Sommelet-Hauser)Benzylic Quaternary Ammonium SaltStrong Base (e.g., NaNH₂, KHMDS)Benzylic Ammonium Ylideortho-Substituted Benzylamine
acs.orgnih.gov-Sigmatropic (Stevens)Benzylic/Allylic Ammonium SaltStrong Base (e.g., NaNH₂, BuLi)Ammonium YlideRearranged Amine

The synthetic utility of these rearrangements lies in their ability to form complex C-C bonds with high selectivity. numberanalytics.com

Nucleophilic and Electrophilic Reactivity Profiles of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH–) in this compound exhibits dual reactivity, allowing it to act as both a nucleophile and an electrophile precursor.

Nucleophilic Reactivity: The nitrogen atom of the sulfonamide is the primary nucleophilic center. Its reactivity is greatly enhanced upon deprotonation by a base. The resulting sulfonamide anion is a potent nucleophile capable of participating in various bond-forming reactions, such as alkylation and arylation. organic-chemistry.orgwits.ac.za The acidity of the N-H proton is increased by the strong electron-withdrawing sulfonyl group, facilitating the formation of this nucleophilic anion. The nucleophilicity is influenced by factors such as the negative charge on the atom, its polarizability, and the solvent used. libretexts.orglibretexts.org Generally, a negatively charged nucleophile is more reactive than its neutral counterpart. libretexts.org

Electrophilic Reactivity: The sulfur atom of the sulfonyl group is highly electron-deficient due to the two electronegative oxygen atoms and the nitrogen atom attached to it. This makes it an electrophilic center, susceptible to attack by strong nucleophiles. However, the S-N bond of a sulfonamide is generally stable. More commonly, the electrophilic character is exploited in reactions where the sulfonamide acts as a leaving group or in cyclization reactions where an intramolecular nucleophile attacks a carbon atom alpha to the sulfonyl group. Furthermore, the entire sulfonyl group (-SO₂) can stabilize an adjacent carbanion, making the α-protons (on the methine carbon of the diphenylmethyl group) acidic and enabling the formation of a nucleophilic carbon center upon deprotonation.

Table 2: Nucleophilic vs. Electrophilic Character of the Sulfonamide Moiety
Reactive CenterCharacterConditionTypical Reaction
Nitrogen AtomNucleophilicAfter deprotonation with a baseAlkylation, Arylation
Sulfur AtomElectrophilicInherently electron-deficientNucleophilic attack (less common), basis for leaving group ability
α-CarbonNucleophilicAfter deprotonation, stabilized by -SO₂ groupAlkylation, Aldol-type reactions

This dual reactivity profile makes sulfonamides, including this compound, versatile building blocks in organic synthesis.

Intramolecular Cyclization Pathways

Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization to form cyclic sulfonamides, known as sultams. acs.orgnih.gov These reactions are powerful methods for constructing heterocyclic scaffolds. nih.gov The specific pathway depends on the nature of the reacting groups paired within the molecule.

Several strategies can be envisioned for the cyclization of this compound derivatives:

Radical Cyclization: Generation of a radical at a position α- to the sulfonamide group can initiate cyclization onto an unsaturated bond (e.g., an alkene or alkyne) within the same molecule. These reactions often proceed via 5-exo or 6-exo pathways. nih.gov

Heck Reaction: An intramolecular Heck reaction can be employed if the molecule contains both an aryl or vinyl halide and an alkene. This palladium-catalyzed process is a common method for forming five- and six-membered rings. nih.govnih.gov

Michael Addition: If a nucleophilic sulfonamide anion and a Michael acceptor (e.g., an α,β-unsaturated carbonyl or nitrile) are present in the same molecule, an intramolecular conjugate addition can occur, leading to the formation of a cyclic structure. acs.orgnih.gov

Acid-Catalyzed Cyclization: Alkenyl sulfonamides can undergo acid-mediated intramolecular cyclization, where the reaction path can lead to either fused or spirocyclic sultams depending on the substitution pattern. acs.orgmdpi.com

Table 3: Examples of Intramolecular Cyclization Pathways for Sulfonamide Derivatives
Reaction TypeKey Precursor FeaturesCatalyst/ReagentProduct Type
Radical Cyclizationα-Halo sulfonamide and an unsaturated bondRadical Initiator (e.g., Bu₃SnH, AIBN)Bicyclic Sultams nih.gov
Intramolecular HeckVinyl/Aryl halide and an alkenePd(0) catalystBenzofused Sultams nih.govnih.gov
Intramolecular Michael AdditionSulfonamide N-H and a Michael acceptorBase (e.g., NaH)7- and 8-membered ring Sultams acs.org
Acid-Mediated AnnulationN-Aryl alkynyl sulfonamideAcid (e.g., TfOH)Fused or Spirocyclic Sultams acs.org

The regioselectivity of these cyclizations is often governed by Baldwin's rules, with kinetically favored exo-cyclizations typically predominating over endo-cyclizations. libretexts.org

Reaction Scope and Limitations Analysis for this compound-Related Transformations

The success of the transformations involving this compound and its derivatives is subject to several factors, defining their scope and limitations.

Sigmatropic Rearrangements:

Scope: These rearrangements are powerful for C-C bond formation and are particularly useful in synthesizing complex amines. The reaction can often be performed with high diastereoselectivity. diva-portal.org

Limitations: A primary limitation is the competition between acs.orgnih.gov- and acs.orgnih.gov-rearrangement pathways, which can lead to product mixtures. chemrxiv.org The generation of the requisite ylide requires a strong base, which may not be compatible with other functional groups in the molecule. For the Sommelet-Hauser rearrangement, the aromatic ring must have an available ortho-position for the rearrangement to occur. numberanalytics.com Steric hindrance around the benzylic position in this compound could potentially slow down or inhibit the initial deprotonation step.

Nucleophilic/Electrophilic Reactions:

Scope: The nucleophilicity of the sulfonamide anion is widely exploited in N-alkylation and N-arylation reactions, tolerating a broad range of electrophiles. organic-chemistry.org

Limitations: The strong basic conditions needed to deprotonate the sulfonamide can cause side reactions, such as elimination. The electrophilicity of the sulfur atom is generally low, and direct substitution at sulfur is challenging without highly activating groups or specific reaction conditions. Steric bulk from the diphenylmethyl group may hinder the approach of both electrophiles to the nitrogen and nucleophiles to the sulfur atom.

Intramolecular Cyclizations:

Scope: A wide variety of sultam ring sizes (5-, 6-, 7-, and 8-membered) and complex fused or spirocyclic systems can be synthesized using diverse cyclization strategies. acs.orgnih.govnih.gov

Limitations: The success and regioselectivity of the cyclization are highly dependent on the length and flexibility of the tether connecting the reacting functional groups. Kinetically controlled reactions may yield a different product than thermodynamically controlled ones. libretexts.org For transition-metal-catalyzed reactions, such as the Heck reaction, catalyst poisoning by sulfur-containing compounds can be a significant issue, potentially leading to low yields or requiring specific catalyst systems. nih.gov Structural constraints, such as in the formation of highly strained bridgehead sultams, can also limit the reaction's feasibility. nih.gov

Advanced Spectroscopic and Structural Characterization of Diphenylmethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. diva-portal.org By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a detailed map of the molecule's structure can be assembled. diva-portal.orgrsc.org

In the ¹H NMR spectrum of diphenylmethanesulfonamide, distinct signals corresponding to the chemically non-equivalent protons are observed. The aromatic protons on the two phenyl rings typically appear as a complex multiplet in the downfield region, generally between 7.2 and 7.5 ppm. The methylene (B1212753) (CH₂) bridge protons, being adjacent to both the electron-withdrawing sulfonyl group and the two phenyl rings, are deshielded and characteristically produce a sharp singlet around 4.5 ppm. The sulfonamide (NH) proton gives rise to a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature but is often found in the 5.0-8.0 ppm range. msu.edupressbooks.pub

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton TypeApproximate Chemical Shift (δ, ppm)Multiplicity
Phenyl (Ar-H)7.2 - 7.5Multiplet (m)
Methylene (-CH₂-)~4.5Singlet (s)
Amide (N-H)5.0 - 8.0Broad Singlet (br s)

The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of each carbon atom in the molecule. Due to the low natural abundance and weaker magnetic moment of the ¹³C nucleus, signal accumulation over multiple scans is often necessary. libretexts.org The aromatic carbons of this compound resonate in the typical range of 125-140 ppm. These include signals for the proton-bearing (CH) carbons and the quaternary carbons (ipso-carbons) to which the methylene and other phenyl carbons are attached. The carbon of the methylene bridge (-CH₂) is significantly shifted downfield by the adjacent sulfur and aromatic rings, typically appearing in the 60-70 ppm region. Carbonyl carbons, if present in derivatives, would appear much further downfield, between 170-220 ppm. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeApproximate Chemical Shift (δ, ppm)
Aromatic (C, CH)125 - 140
Methylene (-CH₂-)60 - 70

Infrared (IR) Spectroscopy Investigations for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretch of the sulfonamide group appears as a distinct band in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are prominent and diagnostic, occurring near 1350-1310 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene bridge is seen just below 3000 cm⁻¹. Bending vibrations and aromatic C=C stretching further confirm the structure in the 1600-1400 cm⁻¹ region. libretexts.orgspectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)Intensity
N-H (Amide)Stretch3300 - 3200Medium
C-H (Aromatic)Stretch3100 - 3000Medium-Weak
C-H (Aliphatic)Stretch3000 - 2850Medium-Weak
S=O (Sulfonyl)Asymmetric Stretch1350 - 1310Strong
S=O (Sulfonyl)Symmetric Stretch1160 - 1120Strong
C=C (Aromatic)Stretch1600 - 1400Medium-Variable

Mass Spectrometry for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. neu.edu.tr In electron impact (EI) ionization, this compound would produce a molecular ion peak ([M]⁺•) corresponding to its molecular weight. The fragmentation pattern is highly informative for structural confirmation. A common and significant fragmentation pathway involves the cleavage of the C-S bond to form the highly stable diphenylmethyl cation (benzhydryl cation), which would appear as a prominent peak at an m/z of 167. Other characteristic fragments may arise from the loss of sulfur dioxide (SO₂), cleavage of the S-N bond, and subsequent fragmentation of the aromatic rings. libretexts.orgnih.gov

Table 4: Plausible Mass Spectrometry Fragments of this compound

m/z ValueIdentity of FragmentFragmentation Pathway
247[C₁₃H₁₃NO₂S]⁺•Molecular Ion (M⁺•)
167[C₁₃H₁₁]⁺Cleavage of C-S bond
183[C₁₃H₁₃NS]⁺•Loss of SO₂ from M⁺•
91[C₇H₇]⁺Tropylium ion from rearrangement
77[C₆H₅]⁺Phenyl cation from cleavage

X-ray Crystallography for Solid-State Structure Determination

Table 5: Illustrative Data Obtainable from X-ray Crystallography of this compound

Structural ParameterDescriptionExpected Value
Crystal SystemThe symmetry of the unit celle.g., Monoclinic, Orthorhombic
Space GroupThe set of symmetry operations for the unit celle.g., P2₁/c
S=O Bond LengthThe distance between sulfur and oxygen atoms~1.43 Å
S-N Bond LengthThe distance between sulfur and nitrogen atoms~1.63 Å
S-C Bond LengthThe distance between sulfur and carbon atoms~1.77 Å
O-S-O Bond AngleThe angle between the two oxygen atoms and the sulfur~119-120°

Chiroptical Spectroscopy in Stereochemical Studies of Chiral this compound Derivatives (e.g., Electronic Circular Dichroism)

While this compound itself is an achiral molecule, the introduction of stereocenters into its structure gives rise to chiral derivatives. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential tool for studying these chiral molecules. cas.czencyclopedia.pub ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample, providing information that is exquisitely sensitive to the molecule's three-dimensional structure and absolute configuration. encyclopedia.pub

For a chiral derivative of this compound, the ECD spectrum would display characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the aromatic chromophores. The sign and intensity of these bands are directly related to the spatial arrangement of the atoms around the stereocenter(s). rsc.org By comparing the experimentally measured ECD spectrum with spectra predicted through time-dependent density functional theory (TDDFT) calculations, the absolute configuration (i.e., R or S) of the chiral derivative can be unambiguously assigned. researchgate.net This makes ECD a powerful, non-destructive method for stereochemical elucidation in the field of asymmetric synthesis and medicinal chemistry. researchgate.netnih.gov

Computational and Theoretical Investigations of Diphenylmethanesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like Diphenylmethanesulfonamide. mpg.dewikipedia.orgnih.gov DFT allows for the determination of a molecule's ground-state electronic structure, providing a quantitative understanding of its properties based on the fundamental laws of quantum mechanics. mpg.de This method is computationally more feasible than many-body wave-function approaches, as it uses the one-body electron density as its fundamental variable. mpg.de

In the context of sulfonamide derivatives, DFT calculations have been employed to:

Optimize Molecular Structure: Determine the most stable three-dimensional arrangement of atoms in the molecule. nih.gov

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites prone to reaction. nih.gov

Predict Spectroscopic Properties: Theoretical spectral data, such as FT-IR and NMR spectra, can be calculated and compared with experimental results to confirm the molecular structure. nih.gov

For instance, in a study of a sulfonamide-Schiff base derivative, DFT with the B3LYP functional and 6-311G+(d,p) basis set was used to successfully obtain the optimized molecular structure, FMO analysis, MEP mapping, and theoretical spectral data. nih.gov Similarly, preliminary quantum chemical modeling of N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide (B31651) was performed to determine its optimized state and predict its free energy. scispace.com

Fukui function analysis, derived from DFT, helps in predicting the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attacks. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide valuable insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological targets. nih.govnih.gov

Key applications of MD simulations in this context include:

Conformational Analysis: this compound can adopt various spatial arrangements (conformations) due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable and populated conformations.

Intermolecular Interactions: These simulations can model the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and surrounding molecules. youtube.comyoutube.comyoutube.com Understanding these interactions is crucial for predicting its solubility, binding affinity to receptors, and behavior in different environments. nih.govresearchgate.net

For example, MD simulations of lipid bilayers with cholesterol have been used to investigate microscopic interactions, showing how cholesterol affects the ordering and dynamics of the lipid chains. nih.gov In the context of drug-polymer dispersions, molecular modeling has predicted the existence of hydrogen bonding between the drug and polymer molecules. nih.govresearchgate.net

In Silico Studies of Molecular Recognition and Binding Mechanisms

In silico studies, which are computational analyses, are instrumental in understanding how this compound recognizes and binds to specific molecular targets, such as enzymes or receptors. nih.gov These studies often involve molecular docking and other computational techniques to predict the binding mode and affinity of the ligand to its target.

Molecular docking simulations can predict:

Binding Pose: The preferred orientation of this compound within the binding site of a target protein.

Binding Affinity: The strength of the interaction between this compound and its target, often expressed as a binding energy.

Key Interactions: The specific amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. youtube.com

These computational predictions are invaluable for rational drug design, allowing researchers to prioritize compounds for synthesis and experimental testing. For instance, in silico molecular docking has been performed with sulfonamide derivatives to investigate their interactions with target proteins. nih.gov

Structure-Activity Relationship (SAR) Modeling at the Molecular Level

Structure-Activity Relationship (SAR) modeling is a crucial aspect of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comcollaborativedrug.comnih.gov By systematically modifying the structure of this compound and observing the corresponding changes in its activity, researchers can identify the key structural features responsible for its biological effects. oncodesign-services.comresearchgate.net

Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, use machine learning and statistical techniques to develop predictive models. longdom.org These models correlate the structural or physicochemical properties of a series of compounds with their biological activities. longdom.org

Key aspects of SAR modeling include:

Identification of a Pharmacophore: The essential three-dimensional arrangement of functional groups in a molecule that is required for its biological activity.

Lead Optimization: Guiding the chemical modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

Prediction of Activity: Estimating the biological activity of novel, unsynthesized compounds. collaborativedrug.com

For example, SAR analysis of a series of compounds related to a hit compound, D1, involved investigating modifications at various positions to understand their effect on colony size in embryonic stem cells. researchgate.net

Reaction Pathway and Transition State Analysis

Understanding the mechanism of chemical reactions involving this compound requires the analysis of reaction pathways and the characterization of transition states. youtube.com Computational methods can be used to map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. nih.govnih.gov

Key elements of this analysis include:

Transition State (TS) Identification: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.comresearchgate.net Computational methods can locate and characterize the geometry and energy of the transition state.

Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. youtube.com

Reaction Mechanism Elucidation: By mapping the entire reaction pathway, including intermediates and transition states, researchers can gain a detailed understanding of the step-by-step process of a chemical transformation. nih.gov

For example, picosecond absorption spectroscopy has been used to study the reaction dynamics of contact ion pairs produced from diphenylmethyl acetates, allowing for the determination of activation parameters for covalent bond formation. nih.gov

Applications of Diphenylmethanesulfonamide in Advanced Organic Synthesis and Catalysis

Diphenylmethanesulfonamide as a Key Scaffold and Building Block in Organic Synthesis

The robust and sterically defined nature of the this compound framework makes it an excellent scaffold and building block in the design and synthesis of complex organic molecules. Its structural rigidity, combined with the presence of a reactive sulfonamide moiety, allows for the predictable introduction of various functional groups, guiding the three-dimensional arrangement of the target molecule.

Chemists have utilized this compound as a foundational structure upon which to build intricate molecular architectures. The phenyl groups can be functionalized to introduce additional points of diversity, while the sulfonamide nitrogen can participate in a variety of chemical transformations. This versatility allows for the construction of libraries of compounds with potential applications in medicinal chemistry and materials science. The diphenylmethyl group, in particular, can serve as a bulky, lipophilic component, influencing the solubility and biological activity of the resulting derivatives.

Utilization in Asymmetric Synthesis Methodologies

The development of methods for the synthesis of single enantiomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. This compound has found application in this area as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction.

While this compound itself is achiral, it can be readily derivatized with chiral entities to create powerful chiral auxiliaries. These auxiliaries are covalently attached to a prochiral substrate, and their inherent chirality influences the approach of reagents, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter has been established, the this compound-based auxiliary can be cleaved and potentially recycled. Sulfur-based chiral auxiliaries, in general, have demonstrated considerable utility in asymmetric transformations, and the this compound scaffold offers a unique combination of steric bulk and electronic properties that can be advantageous in achieving high levels of stereocontrol. scielo.org.mxresearchgate.net

Development of Novel Catalytic Systems Employing this compound Derivatives as Ligands or Promoters

The design of new catalysts is a driving force in chemical innovation. Derivatives of this compound have shown promise as ligands in metal-based catalysis and as promoters in organocatalysis, contributing to the development of efficient and selective chemical transformations.

Ligand Design and Application in Metal-Mediated Transformations

The sulfonamide group of this compound provides a coordination site for metal ions, making its derivatives attractive candidates for ligand design. By introducing additional coordinating groups onto the phenyl rings, multidentate ligands can be synthesized. These ligands can then be complexed with various transition metals to create catalysts for a range of organic reactions.

The steric and electronic properties of the this compound-derived ligand can be fine-tuned to influence the reactivity and selectivity of the metal center. For example, the bulky diphenylmethyl group can create a specific chiral pocket around the metal, enabling enantioselective transformations. Research in this area is ongoing, with the goal of developing highly active and selective catalysts for important reactions such as cross-coupling, hydrogenation, and oxidation.

Potential in Organocatalysis and Biocatalysis Strategies

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in organic synthesis. This compound derivatives bearing acidic or basic functionalities, or hydrogen-bond donors/acceptors, have the potential to act as organocatalysts. The defined three-dimensional structure of the scaffold can create a chiral environment that promotes enantioselective reactions.

Furthermore, the integration of this compound-based structures into biological systems represents an emerging area of interest. While specific examples in biocatalysis are still developing, the biocompatibility and tunable properties of sulfonamides suggest that enzyme-directed evolution or the design of artificial metalloenzymes could incorporate these scaffolds to achieve novel catalytic functions within a biological context.

Role in Multi-component Reactions and Complex Molecule Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The structural and electronic properties of this compound and its derivatives make them suitable for incorporation into MCRs.

For instance, the sulfonamide nitrogen can act as a nucleophile in reactions like the Ugi or Passerini reactions, which are powerful tools for the rapid assembly of peptide-like structures and other complex molecules. By designing this compound-based components for these reactions, chemists can introduce a unique structural motif into the final product, potentially imparting desirable biological or material properties. The ability to generate molecular complexity in a single, efficient step is a significant advantage in modern drug discovery and materials science.

Integration with Continuous-Flow Photochemistry and Green Chemistry Approaches

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly influencing synthetic strategies. Continuous-flow chemistry and photochemistry are two technologies that align well with these principles, and this compound has a role to play in this evolving landscape.

Continuous-flow reactors offer enhanced safety, better process control, and easier scalability compared to traditional batch processes. The use of this compound derivatives in flow systems, for example as catalysts or as part of a solid-supported reagent, could lead to more sustainable manufacturing processes.

Photochemistry, which utilizes light to drive chemical reactions, is inherently a green technology. The aromatic rings of this compound can be modified to create photosensitive derivatives. These could act as photocatalysts or as substrates in photochemical transformations, enabling the formation of unique chemical bonds under mild and environmentally benign conditions. The integration of this compound-based chemistry with these modern synthetic techniques holds promise for the development of cleaner and more efficient chemical processes.

Exploration of Diphenylmethanesulfonamide in Supramolecular Chemistry

Diphenylmethanesulfonamide as a Component in Supramolecular Architectures

The structure of this compound, featuring two phenyl rings and a sulfonamide group, provides multiple points for intermolecular interactions, making it a potentially valuable building block for supramolecular architectures. The assembly of molecules into larger, well-organized structures is a cornerstone of supramolecular chemistry, driven by reversible, non-covalent bonds. nih.govfrontiersin.org The formation of these architectures can lead to materials with novel properties and functions. frontiersin.org

Theoretically, the this compound molecule could participate in the formation of various supramolecular motifs, such as chains, sheets, or three-dimensional networks. The specific architecture would be dictated by the interplay of different non-covalent forces.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The behavior of molecules in the solid state and in solution is heavily influenced by a range of non-covalent interactions. nih.govmdpi.commdpi.com For this compound, the most pertinent of these are hydrogen bonding and π-π stacking.

π-π Stacking: The two phenyl rings of this compound are prime candidates for π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a significant driving force in the self-assembly of aromatic molecules. The geometry of this stacking can vary, from face-to-face to edge-to-face arrangements, influencing the final supramolecular structure. Research on other aromatic systems has shown that π-π stacking plays a critical role in the formation of ordered assemblies.

Table 1: Potential Non-Covalent Interactions in this compound

Interaction TypeDonor/Participant 1Acceptor/Participant 2Potential Supramolecular Motif
Hydrogen BondingN-H (amide)O=S (sulfonyl)Chains, Dimers
π-π StackingPhenyl RingPhenyl RingStacked columns, Herringbone patterns
C-H···πC-H (aromatic/aliphatic)Phenyl Ring3D Networks
C-H···OC-H (aromatic/aliphatic)O=S (sulfonyl)Stabilized packing

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the binding of a smaller molecule (the guest) within a cavity of a larger molecule or molecular assembly (the host). nih.govnih.gov The specificity of this binding is known as molecular recognition. While there is no specific data on this compound acting as a host or guest, its structural features allow for some theoretical considerations.

If this compound were to self-assemble into a structure with cavities, these could potentially encapsulate small solvent molecules or other complementary guests. The recognition would be driven by a combination of size/shape complementarity and the non-covalent interactions discussed above. For instance, the phenyl rings could create a hydrophobic pocket suitable for binding nonpolar guests.

Conversely, this compound could act as a guest, binding to a larger host molecule such as a cyclodextrin (B1172386) or a calixarene. The hydrophobic diphenylmethyl moiety would likely be encapsulated within the host's cavity, driven by the hydrophobic effect, while the more polar sulfonamide group could interact with the host's rim.

Self-Assembly Processes and Formation of Ordered Materials

Self-assembly is the spontaneous organization of molecules into ordered structures. nih.govresearchgate.net For a molecule like this compound, this process would likely be initiated by the formation of strong hydrogen bonds, followed by the optimization of weaker interactions like π-π stacking and van der Waals forces to achieve a thermodynamically stable, crystalline solid.

The formation of ordered materials from peptide-based building blocks, some containing phenyl groups, has been extensively studied. nih.govnih.gov These studies highlight how aromatic stacking and hydrogen bonding work in concert to direct the assembly into well-defined nanostructures such as nanotubes and sheets. By analogy, this compound could potentially form crystalline powders, and with careful control of conditions (e.g., solvent, temperature), it might be possible to grow single crystals or other ordered materials. The final morphology of the assembled material would be a direct consequence of the underlying non-covalent interactions.

Mechanistic Biological Studies and Molecular Target Interaction Analysis

Enzyme Inhibition Mechanism Investigations by Diphenylmethanesulfonamide Derivatives

Derivatives of this compound have been investigated for their potential to inhibit several key enzymes. The following subsections detail the inhibitory mechanisms against carbonic anhydrase, urease, and dihydropteroate (B1496061) synthetase.

Carbonic Anhydrase Inhibition Pathways

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov This physiological reaction is crucial for numerous processes, including pH regulation and fluid balance. nih.govwikipedia.org The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. wikipedia.orgdrugs.com

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov The primary mechanism of action involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme. This coordination displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. nih.gov While a range of benzenesulfonamide (B165840) derivatives have shown potent inhibitory activity against various CA isoforms, specific studies detailing the inhibition pathways of this compound derivatives are not extensively available in the current scientific literature. However, based on the established mechanism for sulfonamides, it is hypothesized that this compound derivatives would follow a similar inhibitory pathway, with the sulfonamide moiety playing the key role in coordinating with the active site's zinc ion. The bulky diphenylmethane (B89790) structure would likely influence the binding affinity and isoform selectivity.

Urease Enzyme Inhibition Mechanisms

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the ammonia produced helps to neutralize the acidic environment of the stomach, facilitating bacterial colonization. nih.gov Therefore, the inhibition of urease is a key strategy in combating such infections. nih.gov

Various classes of compounds, including hydroxamic acids and phosphoramidates, are known urease inhibitors. nih.gov Some sulfonamide derivatives have also been explored for their anti-urease potential. nih.gov The proposed mechanisms for urease inhibition often involve the interaction of the inhibitor with the nickel ions in the enzyme's active site, thereby blocking the substrate's access or interfering with the catalytic mechanism. nih.gov

Although the sulfonamide scaffold is present in some reported urease inhibitors, specific research on the urease inhibition mechanisms of this compound derivatives is limited. Computational docking studies on other sulfonamide-containing molecules suggest that the sulfonamide group can interact with key residues in the active site of the urease enzyme. nih.gov For this compound derivatives, the diphenylmethane portion of the molecule would be expected to form hydrophobic and van der Waals interactions within the active site, potentially enhancing binding affinity.

Interactions with Dihydropteroate Synthetase (in broader sulfonamide context)

Dihydropteroate synthetase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of bacteria, which is essential for the synthesis of nucleic acids and certain amino acids. nih.govnih.gov Sulfonamides are classic antibacterial agents that act as competitive inhibitors of DHPS. nih.gov They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.gov

The inhibitory mechanism involves the sulfonamide molecule binding to the pABA-binding site of the DHPS enzyme. nih.gov Due to its structural similarity to pABA, the sulfonamide can fit into the active site but cannot be used in the subsequent enzymatic reaction, thus blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria. nih.gov

Studies on diphenylsulfones, which are structurally related to this compound, have demonstrated their inhibitory activity against DHPS from Escherichia coli. 4,4′-Diaminodiphenylsulfone (dapsone) and its monosubstituted derivatives have been shown to be effective competitive inhibitors of the enzyme. nih.gov The inhibitory constants (I₅₀ and Kᵢ) for some of these compounds are presented in the table below. It was observed that disubstitution of the arylamine groups led to a complete loss of inhibitory activity, highlighting the importance of the free amino groups for binding. nih.gov

CompoundI₅₀ (M)Kᵢ (M)Inhibition Type
4,4′-Diaminodiphenylsulfone (Dapsone)2 x 10⁻⁵5.9 x 10⁻⁶Competitive
4-Amino-4′-formamidodiphenylsulfone5.8 x 10⁻⁵N/AN/A
4-Amino-4′-acetamidodiphenylsulfone5.2 x 10⁻⁵N/AN/A
SulfadiazineN/A2.5 x 10⁻⁶Competitive

Molecular Target Identification and Validation Studies

The identification and validation of molecular targets are critical steps in understanding the therapeutic potential and mechanism of action of a compound. While this compound's primary expected targets, based on its sulfonamide group, are enzymes like carbonic anhydrase and dihydropteroate synthetase, comprehensive studies to identify other potential targets are not widely reported.

Target identification can be approached through various methods, including affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from a cell lysate, or through computational approaches like reverse docking, which screens the compound against a library of known protein structures.

Once a potential target is identified, validation is necessary to confirm that the interaction is physiologically relevant. This can involve techniques such as demonstrating direct binding of the compound to the purified protein and showing that modulation of the target protein's expression or activity in cells leads to a change in the cellular response to the compound. For this compound, further research is needed to systematically identify and validate its full range of molecular targets.

Ligand-Protein Binding Dynamics and Energetics

Understanding the dynamics and energetics of how a ligand binds to its protein target provides deep insights into the stability and specificity of the interaction. Techniques such as isothermal titration calorimetry (ITC) can directly measure the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.

Molecular dynamics (MD) simulations offer a computational approach to visualize the binding process over time. These simulations can reveal the conformational changes that both the ligand and the protein undergo upon binding and can be used to calculate the binding free energy. The interaction energies, including electrostatic and van der Waals contributions, can also be dissected to understand the key forces driving the binding.

Specific studies on the binding dynamics and energetics of this compound with its potential protein targets are currently scarce. Such studies would be invaluable in explaining the molecular basis for its biological activity and for guiding the rational design of more potent and selective derivatives.

Structure-Mechanism Relationships in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a molecule influences its biological activity. youtube.com For sulfonamide-based inhibitors, SAR studies have revealed key structural features that determine their potency and selectivity. nih.gov

In the context of this compound derivatives, a systematic investigation of the structure-mechanism relationship would involve synthesizing a series of analogs with modifications to the diphenylmethane and sulfonamide moieties and evaluating their effects on enzyme inhibition and cellular activity. For instance, the position and nature of substituents on the phenyl rings could significantly impact binding affinity and selectivity for different enzyme isoforms. The linkage between the two phenyl rings could also be altered to explore the conformational requirements for optimal binding.

While general SAR principles for sulfonamides are well-established, detailed structure-mechanism relationship studies specifically for the this compound scaffold are not extensively documented. Such research would be crucial for optimizing the therapeutic potential of this class of compounds.

Emerging Research Directions and Future Perspectives in Diphenylmethanesulfonamide Research

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis and screening of novel chemical entities have been traditionally characterized by time-consuming and iterative processes. youtube.com However, the advent of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize this paradigm. youtube.com These technologies employ advanced robotics and automation to enable the rapid, parallel synthesis and evaluation of a vast number of compounds. youtube.comyoutube.com

For Diphenylmethanesulfonamide research, the integration of these platforms offers a significant acceleration in the discovery of new derivatives with desired properties. Automated synthesis platforms, such as the SynFini™ system which leverages artificial intelligence to design and execute multi-step syntheses, could be adapted to produce libraries of this compound analogs. youtube.com This would involve the systematic variation of substituents on the phenyl rings and the sulfonamide group. The ability to rapidly generate a large collection of these derivatives is a key advantage of HTE. youtube.com

Furthermore, high-throughput experimentation allows for the efficient screening of these compound libraries against various biological targets or for specific material properties. nih.gov Techniques like ultra-high-throughput mass spectrometry (uHT-MS) can analyze samples at a rate of more than one per second, providing rapid data on the outcomes of chemical reactions or biochemical assays. nih.gov The combination of automated synthesis and HTE creates a powerful "design-synthesis-test" cycle that can dramatically shorten the timeline for lead optimization in drug discovery programs centered around the this compound scaffold. youtube.comyoutube.com

Potential Applications in Advanced Materials Science

While the primary focus of sulfonamide chemistry has been in the pharmaceutical sector, the unique structural and electronic properties of compounds like this compound present opportunities for their use in advanced materials science. The diphenylmethane (B89790) core, for instance, is a structural motif found in various functional materials. nih.gov Research into derivatives of diphenylmethane has highlighted their potential as antioxidant agents, which could be relevant for developing materials with enhanced stability and longevity. nih.gov

The sulfonamide group, on the other hand, has been explored in the context of energy storage. Recent computational and experimental studies have investigated conjugated sulfonamides as potential cathode materials for lithium-ion batteries. differ.nl The electronic properties of the sulfonamide moiety can be tuned through chemical modification, which could allow for the design of this compound-based materials with specific electronic and electrochemical characteristics.

The broader field of advanced materials is continually seeking novel organic molecules for applications in electronics, photonics, and nanotechnology. sandia.gov Companies like Stanford Advanced Materials supply a wide range of advanced materials for various industries, including aerospace, technology, and medicine, underscoring the demand for new and improved materials. samaterials.com Future research could, therefore, explore the synthesis of this compound-based polymers or coordination complexes for use in these high-tech applications.

Advanced Computational Tools for Design and Discovery in Sulfonamide Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For sulfonamide chemistry, a variety of computational methods are being employed to predict molecular properties, understand drug-target interactions, and guide the design of new compounds. nih.govnih.gov

Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of organic compounds, including sulfonamides. nih.govdoaj.org DFT calculations can provide insights into Frontier Molecular Orbitals (FMOs), which are crucial for understanding the reactivity and electronic transitions within a molecule. nih.gov Another important application is the generation of Molecular Electrostatic Potential (MEP) maps, which help in identifying sites susceptible to electrophilic and nucleophilic attack, thereby guiding chemical modifications. doaj.org

These computational tools are often integrated into high-throughput computational screening (HTCS) workflows. differ.nl In such workflows, large virtual libraries of molecules, such as derivatives of this compound, can be created and screened for desired properties like redox potential or binding affinity to a specific protein target. differ.nl Machine learning models are also being increasingly used in conjunction with these computational methods to accelerate the prediction of material properties and to facilitate inverse design. differ.nl

Analysis of Patent Landscape and Innovation Trends in this compound-Related Inventions

The World Intellectual Property Organization (WIPO) provides numerous patent landscape reports on various technologies, highlighting the importance of this analytical tool. wipo.int In the pharmaceutical sector, patenting activity is a key indicator of research and development priorities. biorxiv.org An analysis of patents related to sulfonamides would likely reveal a focus on new therapeutic applications, improved synthesis methods, and novel formulations.

For this compound-related inventions, one could expect to see patents focusing on:

Novel derivatives: Compounds with modified substitution patterns on the phenyl rings to enhance biological activity or selectivity.

New therapeutic indications: Exploration of this compound derivatives for diseases beyond their initial scope.

Process chemistry: Innovations in the synthesis of this compound that are more efficient, cost-effective, or environmentally friendly.

Material science applications: Patents for the use of this compound-based materials in areas such as electronics or energy storage.

The geographic distribution of patent filings would also be a key aspect of a PLA, indicating the major markets for these technologies. globalactiontoendsmoking.org

Interdisciplinary Research Synergies and Future Research Avenues

The future of this compound research will be heavily influenced by the convergence of multiple scientific disciplines. The integration of chemistry, biology, computer science, and engineering will be crucial for unlocking the full potential of this chemical scaffold.

Future research avenues for this compound could include:

Development of targeted therapies: By combining computational docking studies with experimental validation, researchers could design this compound derivatives that selectively target specific enzymes or receptors implicated in disease.

Creation of smart materials: The synthesis of polymers or metal-organic frameworks incorporating the this compound moiety could lead to materials with tunable electronic, optical, or mechanical properties.

Exploration of new biological activities: High-throughput screening of this compound libraries against a wide range of biological targets may uncover entirely new therapeutic applications.

The continued collaboration between academic research institutions and industry will be essential for translating these research avenues into tangible innovations.

Q & A

Q. What established synthetic methodologies are available for diphenylmethanesulfonamide, and how do reaction conditions influence yield and purity?

this compound synthesis often involves sulfonylation of diphenylmethane precursors. For example, Roush et al. (1998) optimized the use of sulfonyl chlorides with diphenylmethane derivatives under anhydrous conditions, achieving yields >80% in dichloromethane at 0–25°C . Key considerations include:

  • Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • NMR : 1^1H and 13^13C NMR verify aromatic protons (δ 7.2–7.8 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention times vary with mobile phase (e.g., acetonitrile/water) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 277.08) .

Advanced Research Questions

Q. How can computational tools like AI-driven synthesis planning improve route optimization for this compound derivatives?

Retrosynthetic algorithms (e.g., Reaxys, Pistachio) predict feasible pathways by analyzing reaction databases. For example:

  • Precursor scoring : Prioritizes commercially available starting materials .
  • Electrophilic intermediates : AI models suggest regioselective sulfonylation at para positions .
  • Validation : Cross-referencing predicted routes with experimental data (e.g., J. Org. Chem. protocols) minimizes trial-and-error .

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Systematic error analysis : Compare solvent polarity, temperature, and catalyst loading across studies .
  • Control experiments : Replicate conflicting results under standardized conditions (e.g., inert atmosphere, degassed solvents) .
  • Theoretical modeling : DFT calculations assess steric/electronic effects of substituents on reaction barriers .

Q. How should researchers manage and anonymize large datasets from studies involving this compound to ensure reproducibility?

  • Data repositories : Store raw NMR/HPLC files in FAIR-compliant platforms (e.g., Zenodo) .
  • Metadata standards : Include instrument parameters (e.g., column type, gradient profile) for analytical data .
  • Ethical protocols : Anonymize synthetic procedures if sharing proprietary methods .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?

  • Non-linear regression : Fit IC₅₀ values using software like GraphPad Prism.
  • Error propagation : Account for uncertainties in purity (e.g., ±2% by HPLC) .
  • Replicates : Minimum triplicate runs to ensure statistical power .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Accelerated degradation studies : Expose samples to heat (40°C), humidity (75% RH), and UV light for 4–8 weeks .
  • Stability-indicating assays : Monitor decomposition via HPLC peak area changes (>5% threshold) .

Tables for Key Data

Synthetic Method Comparison Roush et al. (1998) AI-Predicted Route
Yield (%)8278 (predicted)
SolventCH₂Cl₂DMF
CatalystAlCl₃None
Analytical Techniques HPLC GC-MS
Detection Limit (ppm)0.10.05
Runtime (min)128

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